molecular formula C10H9N4O7P B12295709 [(7-Nitro-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonic acid

[(7-Nitro-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonic acid

Cat. No.: B12295709
M. Wt: 328.17 g/mol
InChI Key: SATDHOJTYJUTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AMP 397, also known as Becampanel, is a competitive AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) antagonist. It is primarily recognized for its role as an antiepileptic agent. This compound has garnered attention due to its potential therapeutic applications in treating neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMP 397 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of AMP 397 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

AMP 397 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AMP 397 can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

AMP 397 has a wide range of scientific research applications, including:

Mechanism of Action

AMP 397 exerts its effects by competitively inhibiting AMPA receptors, which are involved in fast synaptic transmission in the central nervous system. By blocking these receptors, AMP 397 can reduce neuronal excitability and prevent seizures. The molecular targets include the glutamate binding sites on the AMPA receptors, and the pathways involved are primarily related to excitatory neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AMP 397

AMP 397 is unique due to its high specificity for AMPA receptors and its competitive antagonistic action. Unlike other antiepileptic drugs that may have multiple targets, AMP 397’s selective inhibition of AMPA receptors makes it a valuable tool for studying excitatory neurotransmission and developing targeted therapies for neurological disorders .

Properties

Molecular Formula

C10H9N4O7P

Molecular Weight

328.17 g/mol

IUPAC Name

[(7-nitro-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonic acid

InChI

InChI=1S/C10H9N4O7P/c15-9-10(16)13-8-5(3-11-4-22(19,20)21)1-6(14(17)18)2-7(8)12-9/h1-2,11H,3-4H2,(H2,19,20,21)

InChI Key

SATDHOJTYJUTDW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NC(=O)C(=O)N=C21)CNCP(=O)(O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.